molecular formula C44H28N9Na5O17S5 B12752727 Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate CAS No. 83221-48-1

Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate

Cat. No.: B12752727
CAS No.: 83221-48-1
M. Wt: 1230.0 g/mol
InChI Key: RCNDXBALPNORFR-UHFFFAOYSA-I
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Description

Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. These compounds are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and stable colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azo dyes typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of azo dyes is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and pH to optimize the formation of the desired azo compound.

Chemical Reactions Analysis

Types of Reactions

Azo compounds can undergo various chemical reactions, including:

    Reduction: Azo groups can be reduced to amines using reducing agents such as sodium dithionite.

    Oxidation: Azo compounds can be oxidized to form azoxy compounds.

    Substitution: The aromatic rings in azo compounds can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Sodium dithionite in an alkaline medium.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogens or nitro groups under acidic conditions.

Major Products Formed

    Reduction: Amines.

    Oxidation: Azoxy compounds.

    Substitution: Halogenated or nitro-substituted azo compounds.

Scientific Research Applications

Azo dyes have a wide range of applications in scientific research, including:

    Chemistry: Used as pH indicators and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for their potential use in drug delivery systems due to their ability to undergo specific chemical reactions.

    Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.

Mechanism of Action

The vivid colors of azo dyes are due to the extended conjugation of the azo group with aromatic rings, which allows for the absorption of visible light. The specific wavelengths absorbed depend on the substituents on the aromatic rings, which can be modified to produce a wide range of colors. The molecular targets and pathways involved in the action of azo dyes are primarily related to their interaction with light and their ability to bind to various substrates.

Comparison with Similar Compounds

Azo dyes can be compared with other types of dyes, such as anthraquinone dyes and phthalocyanine dyes. While azo dyes are known for their bright colors and ease of synthesis, anthraquinone dyes are valued for their excellent lightfastness and phthalocyanine dyes for their stability and vibrant blue and green colors.

List of Similar Compounds

    Anthraquinone dyes: Known for their excellent lightfastness.

    Phthalocyanine dyes: Known for their stability and vibrant colors.

    Triphenylmethane dyes: Known for their bright and intense colors.

Properties

CAS No.

83221-48-1

Molecular Formula

C44H28N9Na5O17S5

Molecular Weight

1230.0 g/mol

IUPAC Name

pentasodium;7-amino-3-[[2-ethoxy-6-sulfonato-4-[[7-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-4-hydroxy-8-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C44H33N9O17S5.5Na/c1-2-70-39-22-38(50-49-37-16-15-36(29-11-9-27(19-32(29)37)73(61,62)63)48-46-23-5-3-7-25(17-23)71(55,56)57)33-20-28(74(64,65)66)10-12-30(33)42(39)52-53-43-40(75(67,68)69)21-34-31(44(43)54)13-14-35(45)41(34)51-47-24-6-4-8-26(18-24)72(58,59)60;;;;;/h3-22,54H,2,45H2,1H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;;/q;5*+1/p-5

InChI Key

RCNDXBALPNORFR-UHFFFAOYSA-I

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=CC(=CC=C8)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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